3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide
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Overview
Description
3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide is a complex organic compound that features multiple functional groups, including bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with 4-methylbenzohydrazide in the presence of a base such as triethylamine to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrazide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide involves its interaction with specific molecular targets. The phenoxy and hydrazide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-ethoxybenzohydrazide
- 4-bromo-2-(2-(3-chlorophenoxy)acetyl)carbohydrazonoylphenyl 3-methylbenzoate
Uniqueness
3-bromo-N’-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research.
Properties
CAS No. |
6987-06-0 |
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Molecular Formula |
C16H13Br2ClN2O3 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-9-2-3-10(6-12(9)17)16(23)21-20-15(22)8-24-14-5-4-11(19)7-13(14)18/h2-7H,8H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
DANPSQMWKUPSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br)Br |
Origin of Product |
United States |
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